

Application Note & Protocol: Preparation of Sofosbuvir Impurity F Reference Standard

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Compound of Interest

Compound Name: Sofosbuvir impurity F

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Introduction

This document provides a detailed protocol for the preparation and qualification of a **Sofosbuvir Impurity F** reference standard. Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] Impurity F is a diastereoisomer of Sofosbuvir and its monitoring is crucial for ensuring the quality, safety, and efficacy of the final drug product.[2] A well-characterized reference standard is essential for the accurate identification and quantification of this impurity during drug development and routine quality control.

This protocol outlines a general procedure for the preparation of an impurity reference standard, drawing upon established methods for the isolation of Sofosbuvir impurities from forced degradation studies, as specific synthesis routes for Impurity F are not widely published. The protocol also details the necessary analytical characterization and qualification steps to establish a material as a reference standard.

Molecular Information for **Sofosbuvir Impurity F**:

Parameter	Value
Molecular Formula	C ₃₄ H ₄₅ FN ₄ O ₁₃ P ₂
Molecular Weight	798.69 g/mol

Source: Daicel Pharma Standards[1]

Experimental Protocols

Generation of Sofosbuvir Impurity F

As a diastereoisomer, Impurity F may be present in the crude synthesis product of Sofosbuvir or can be intentionally generated through controlled epimerization or degradation. Forced degradation studies are a common approach to generate and isolate impurities.[3][4]

Protocol for Forced Degradation:

This protocol is adapted from published studies on Sofosbuvir degradation.[3][4] The conditions below are starting points and may require optimization to maximize the yield of Impurity F.

2.1.1. Acidic Hydrolysis:

- Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCl.
- Reflux the solution at 80°C for 10 hours.[3]
- Neutralize the solution with a suitable base (e.g., NaOH).
- Evaporate the solvent to obtain the crude degraded sample.

2.1.2. Basic Hydrolysis:

- Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH.
- Heat the solution at 60°C for 24 hours.[3]
- Neutralize the solution with a suitable acid (e.g., HCl).
- Evaporate the solvent to obtain the crude degraded sample.

2.1.3. Oxidative Degradation:

- Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂.

- Heat the solution at 80°C for 48 hours.[\[3\]](#)
- Evaporate the solvent to obtain the crude degraded sample.

Isolation and Purification of Sofosbuvir Impurity F

Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for isolating and purifying Impurity F from the crude mixture.

Protocol for Preparative HPLC:

Parameter	Recommended Conditions
Column	Xtimate C18 (250 x 20 mm, 5 µm) or equivalent
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	Optimized based on analytical HPLC separation
Flow Rate	15-20 mL/min
Detection	UV at 260 nm
Injection Volume	Dependent on concentration and column capacity

Source: Adapted from Pottabathini, V., et al. (2016)[\[3\]](#)

Procedure:

- Dissolve the crude degraded sample in a suitable solvent (e.g., mobile phase).
- Perform multiple injections onto the preparative HPLC system.
- Collect the fraction corresponding to the retention time of Impurity F, as determined by prior analytical HPLC analysis.
- Pool the collected fractions and evaporate the solvent to obtain the purified solid.

Characterization and Qualification of the Reference Standard

The purified Impurity F must be thoroughly characterized to confirm its identity, purity, and potency. This process qualifies it for use as a reference standard.

2.3.1. Structure Elucidation:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
- **Nuclear Magnetic Resonance (NMR):** A comprehensive set of NMR experiments (^1H , ^{13}C , ^{19}F , ^{31}P , COSY, HSQC, HMBC) is required to unambiguously determine the structure and confirm it as a diastereoisomer of Sofosbuvir.

2.3.2. Purity Assessment:

A combination of analytical techniques should be employed to assess the purity of the reference standard.

- **HPLC Purity:** A validated, stability-indicating HPLC method should be used to determine the chromatographic purity. The method should be able to separate Impurity F from Sofosbuvir and other potential impurities.

Parameter	Example HPLC Conditions
Column	Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 μm)
Mobile Phase	0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 260 nm
Column Temperature	25°C

Source: Adapted from a study on Sofosbuvir and its related impurities.[\[5\]](#)

- Water Content: Determined by Karl Fischer titration.
- Residual Solvents: Determined by Gas Chromatography (GC).
- Inorganic Impurities: Determined by a suitable method such as Inductively Coupled Plasma (ICP) or a sulfated ash test.

2.3.3. Assay Assignment:

The potency of the reference standard is determined by a mass balance approach:

Assay (%) = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Alternatively, a quantitative NMR (qNMR) method can be used for a direct assay determination.

Data Presentation

Table 1: Analytical Data for a Qualified **Sofosbuvir Impurity F** Reference Standard (Hypothetical Data)

Analysis	Method	Result
Identity	^1H NMR, ^{13}C NMR, MS	Conforms to the structure of Sofosbuvir Impurity F
Purity (Chromatographic)	HPLC	99.5%
Water Content	Karl Fischer	0.2%
Residual Solvents	GC-HS	<0.1%
Inorganic Impurities	Sulfated Ash	<0.1%
Assay (by Mass Balance)	Calculated	99.1%

Visualization of Workflows



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References

- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
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